N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide
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Overview
Description
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a chloro-substituted phenyl group, and an ethoxybenzamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Chlorination: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The chlorinated phenyl group is then coupled with the morpholine ring under basic conditions to form the intermediate compound.
Ethoxybenzamide Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE) by targeting cytochrome P450 enzymes . This inhibition can lead to reduced cerebral vasospasm and infarct size in ischemic stroke models.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Shares the morpholine and chloro-substituted phenyl group but differs in the thiadiazole ring.
Gefitinib: Contains a morpholine ring and is used as a tyrosine kinase inhibitor in cancer therapy.
Uniqueness
N-[3-chloro-4-(morpholin-4-yl)phenyl]-3-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit 20-HETE synthesis sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications.
Properties
Molecular Formula |
C19H21ClN2O3 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-ethoxybenzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-2-25-16-5-3-4-14(12-16)19(23)21-15-6-7-18(17(20)13-15)22-8-10-24-11-9-22/h3-7,12-13H,2,8-11H2,1H3,(H,21,23) |
InChI Key |
JVMHQPJTKGICMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Origin of Product |
United States |
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